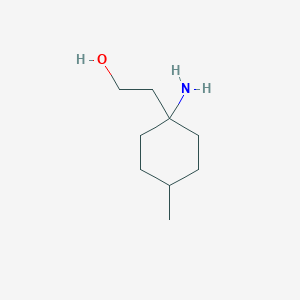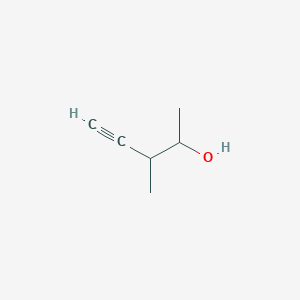
3-Methylpent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpent-4-yn-2-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is also known by other names such as 3-methyl-2-penten-4-yn-1-ol and is characterized by the presence of both an alcohol group and an alkyne group in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpent-4-yn-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium to produce iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol), which can then be converted to this compound via a rearrangement reaction catalyzed by sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
3-Methylpent-4-yn-2-ol has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including vitamin A.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpent-4-yn-2-ol involves its interaction with various molecular targets and pathways. For example, in the production of vitamin A, it undergoes autooxidation, which is inhibited by substituted phenols . The compound can also participate in radical polymerization and other reactions that involve the formation and cleavage of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: Another compound with a similar structure but different functional groups.
3-Methyl-2-penten-4-yn-1-ol: A closely related compound with similar reactivity and applications.
Uniqueness
3-Methylpent-4-yn-2-ol is unique due to its combination of an alcohol group and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-methylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-5(2)6(3)7/h1,5-7H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOPNIVXURPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)


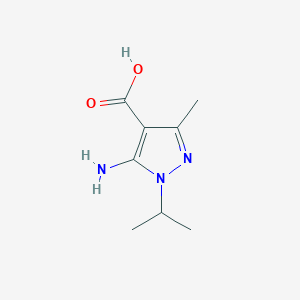

![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)

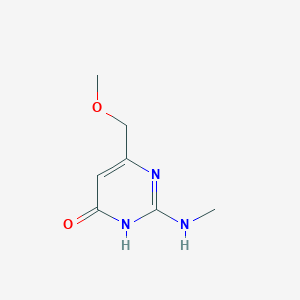
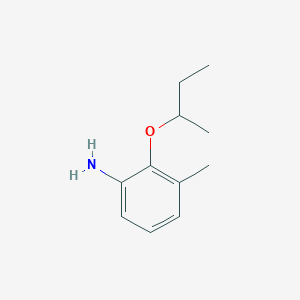
![8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13315020.png)
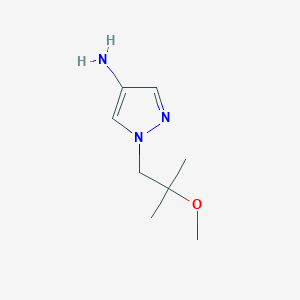
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)
